2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride

solubility formulation salt screening

2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride is a substituted benzimidazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry, dye synthesis, and coordination chemistry. The molecule features a benzimidazole core decorated with a C2-methyl group and a C5-amino group, supplied as its hydrochloride salt for improved handling.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 1571-93-3
Cat. No. B170553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride
CAS1571-93-3
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)N.Cl
InChIInChI=1S/C8H9N3.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H
InChIKeyKAQBQAWEULIHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride (CAS 1571-93-3) – Benzimidazole Building Block: Key Properties and Structural Class Overview


2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride is a substituted benzimidazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry, dye synthesis, and coordination chemistry . The molecule features a benzimidazole core decorated with a C2-methyl group and a C5-amino group, supplied as its hydrochloride salt for improved handling. This substitution pattern distinguishes it from simpler benzimidazole congeners and enables regioselective downstream functionalization.

Why Benzimidazole Scaffolds Are Not Interchangeable: The Case for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride


Benzimidazole derivatives display markedly different physicochemical and reactivity profiles depending on their substitution pattern. The co-presence of a methyl group at the 2-position and an amino group at the 5-position in this compound modulates both the electronic character and solvation properties relative to analogs such as 5-aminobenzimidazole or 2-methylbenzimidazole . The hydrochloride salt form further alters aqueous solubility and storage stability compared to the corresponding free base. Consequently, simple replacement by a generic benzimidazole building block risks altered reaction kinetics, regioselectivity, or formulation performance in downstream applications.

Quantitative Differentiation Evidence for 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride Versus Closest Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt Over the Free Base

The hydrochloride salt form (CAS 1571-93-3) delivers higher aqueous solubility than the corresponding free base 5-amino-2-methylbenzimidazole (CAS 29043-48-9). ESOL topological modelling predicts a water solubility of 0.291 mg/mL for the hydrochloride, which translates to approximately 0.00159 mol/L . While a direct experimental comparison for the free base under identical conditions is not available, the salt form is expected to exhibit a solubility advantage of at least 3–5 fold based on typical benzimidazole salt–free base differentials. This matters for applications requiring aqueous reaction media or biological assay compatibility.

solubility formulation salt screening

Altered Basicity of the 5-Amino Group Due to the 2-Methyl Substituent

The 2-methyl substituent lowers the basicity of the 5-amino group relative to the des-methyl analog 5-aminobenzimidazole (CAS 934-22-5). The predicted pKa of the conjugate acid for the free base of this compound is 12.57 ± 0.10 , while that of 5-aminobenzimidazole is 14.47 ± 0.30 . This difference of approximately 1.9 pKa units corresponds to a roughly 80-fold lower basicity for the methyl-substituted derivative. The altered protonation state at near-physiological pH can influence solubility, membrane permeability, and metal-coordination behaviour.

basicity pKa protonation state

Differentiated Storage Stability: Hydrochloride vs. Free Base

Vendor specifications indicate that the hydrochloride salt (CAS 1571-93-3) can be stored long-term in a cool, dry place , whereas the free base (CAS 29043-48-9) requires protection from light and refrigerated storage at 2–8 °C . The ambient-temperature stability of the salt form reduces logistical burden and energy cost during procurement and inventory management, particularly for high-throughput screening libraries where compounds are typically stored at room temperature.

stability storage handling

Regioselective Diazotization Enabled by the 2-Methyl-5-amino Substitution Pattern

The 5-amino group in this scaffold can be selectively diazotized while the 2-methyl group remains chemically inert, enabling efficient azo coupling to give products with well-defined chromophoric properties. Patent GB1416857A exemplifies the exclusive use of 2-methyl-5-aminobenzimidazole as the diazo component to prepare monoazo dyestuffs that dye polyester, polyamide, and cellulose acetate fibres in yellow shades . In contrast, the isomeric 2-aminobenzimidazole or the des-methyl 5-aminobenzimidazole would yield different diazonium reactivity and distinct colour hues.

diazotization azo dyes regioselectivity

Application Scenarios Where 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride Outperforms Generic Analogs


Medicinal Chemistry Library Synthesis Requiring Aqueous Solubility

When constructing compound libraries for biochemical screening, the hydrochloride salt provides ready dissolution in aqueous media, avoiding DMSO or other organic co-solvents that may confound assay results . This is particularly advantageous for high-throughput screening where aqueous solubility directly impacts hit confirmation rates.

Selective Functionalization via the 5-Amino Handle

The 5-amino group can be selectively acylated, sulfonylated, or diazotized without interference from the 2-methyl substituent, enabling the construction of focused libraries of 5-substituted 2-methylbenzimidazoles with anticancer or antimicrobial potential . The reduced basicity of the amino group relative to 5-aminobenzimidazole also facilitates differential protection strategies.

Industrial Azo Dye Manufacture

As established in patent GB1416857A, 2-methyl-5-aminobenzimidazole is the preferred diazo component for producing yellow monoazo dyes for polyester, polyamide, and cellulose acetate fibres . The unique substitution pattern delivers a distinct chromophore that cannot be replicated with unsubstituted or isomeric aminobenzimidazoles.

Ambient-Stable Building Block for Procurement and Inventory

For research institutions and contract research organizations that maintain large compound collections, the ambient-temperature storage stability of the hydrochloride salt eliminates cold-chain logistics, reducing both cost and risk of degradation during long-term storage .

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